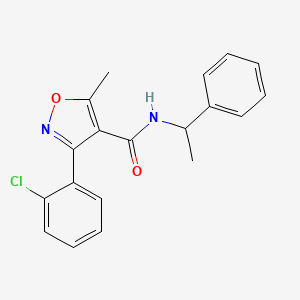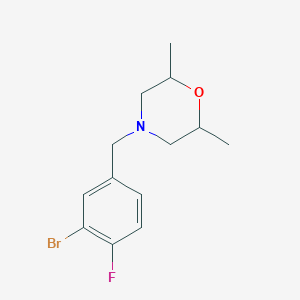
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine involves the inhibition of PKC isoforms α, β1, β2, and ε. It binds to the ATP-binding site of PKC, preventing the phosphorylation of downstream targets and inhibiting the activation of the enzyme. This leads to the inhibition of signal transduction pathways and cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine has potent anti-proliferative effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key process in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, there is a need to develop more efficient synthesis methods and improve the solubility of the compound for use in lab experiments. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) isoforms α, β1, β2, and ε. PKC is a family of enzymes that play a key role in signal transduction pathways and cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in a variety of diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-9-6-16(7-10(2)17-9)8-11-3-4-13(15)12(14)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPXNATZNKCAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)
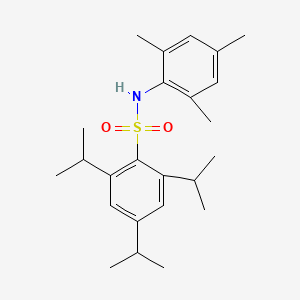
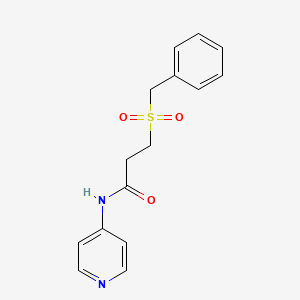
![2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)
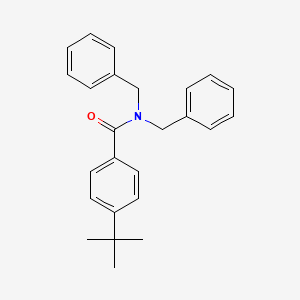
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)
![2-[(3-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208050.png)
